5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
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Overview
Description
5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroanilino group, a vinyl linkage, a phenyl ring, and an isoxazolecarbonitrile moiety
Preparation Methods
The synthesis of 5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the isoxazole ring, followed by the introduction of the phenyl and difluoroanilino groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. .
Scientific Research Applications
5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroanilino group and the isoxazole ring are key functional groups that contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the context of its application .
Comparison with Similar Compounds
When compared to similar compounds, 5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
5-[2-(2,4-Dichloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile: Differing by the presence of chlorine atoms instead of fluorine.
5-[2-(2,4-Dimethoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile:
Properties
IUPAC Name |
5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O/c19-13-6-7-16(15(20)10-13)22-9-8-17-14(11-21)18(23-24-17)12-4-2-1-3-5-12/h1-10,22H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFKNCQWYQPNX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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